Cas no 1343670-92-7 (3,5-Difluoro-4-isobutoxybenzoic acid)

3,5-Difluoro-4-isobutoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Difluoro-4-isobutoxybenzoic acid
- 4-iso-Butoxy-3,5-difluorobenzoic acid
- 3,5-difluoro-4-(2-methylpropoxy)benzoic acid
-
- MDL: MFCD18285386
- Inchi: 1S/C11H12F2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)
- InChI Key: OPKSAEDCUJGIBY-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)O)C=C(C=1OCC(C)C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 233
- Topological Polar Surface Area: 46.5
- XLogP3: 3
3,5-Difluoro-4-isobutoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 181363-1g |
3,5-Difluoro-4-isobutoxybenzoic acid, 95% |
1343670-92-7 | 95% | 1g |
$826.00 | 2023-09-10 | |
abcr | AB430514-1 g |
4-iso-Butoxy-3,5-difluorobenzoic acid; . |
1343670-92-7 | 1g |
€1,521.40 | 2022-06-10 | ||
A2B Chem LLC | AX96146-250mg |
3,5-Difluoro-4-isobutoxybenzoic acid |
1343670-92-7 | 97% | 250mg |
$210.00 | 2024-04-20 | |
A2B Chem LLC | AX96146-5g |
3,5-Difluoro-4-isobutoxybenzoic acid |
1343670-92-7 | 95% | 5g |
$1151.00 | 2024-01-04 | |
Aaron | AR01FDQ6-25mg |
4-iso-Butoxy-3,5-difluorobenzoic acid |
1343670-92-7 | 97% | 25mg |
$242.00 | 2025-02-12 | |
Matrix Scientific | 181363-5g |
3,5-Difluoro-4-isobutoxybenzoic acid, 95% |
1343670-92-7 | 95% | 5g |
$1733.00 | 2023-09-10 | |
abcr | AB430514-1g |
4-iso-Butoxy-3,5-difluorobenzoic acid; . |
1343670-92-7 | 1g |
€527.30 | 2024-08-03 | ||
Ambeed | A158660-1g |
3,5-Difluoro-4-isobutoxybenzoic acid |
1343670-92-7 | 97% | 1g |
$441.0 | 2024-04-24 | |
abcr | AB430514-5g |
4-iso-Butoxy-3,5-difluorobenzoic acid; . |
1343670-92-7 | 5g |
€1748.50 | 2024-08-03 | ||
abcr | AB430514-250mg |
4-iso-Butoxy-3,5-difluorobenzoic acid; . |
1343670-92-7 | 250mg |
€289.60 | 2024-08-03 |
3,5-Difluoro-4-isobutoxybenzoic acid Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on 3,5-Difluoro-4-isobutoxybenzoic acid
Comprehensive Overview of 3,5-Difluoro-4-isobutoxybenzoic acid (CAS No. 1343670-92-7): Properties, Applications, and Industry Insights
3,5-Difluoro-4-isobutoxybenzoic acid (CAS No. 1343670-92-7) is a fluorinated benzoic acid derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its isobutoxy and difluoro substituents, exhibits unique physicochemical properties that make it valuable for drug discovery and material science. Its molecular structure combines lipophilicity from the isobutoxy group with electronic effects from fluorine atoms, enabling tailored interactions in biological systems.
In recent years, the demand for fluorinated aromatic compounds like 3,5-Difluoro-4-isobutoxybenzoic acid has surged due to their metabolic stability and bioavailability enhancement in active pharmaceutical ingredients (APIs). Researchers frequently search for "fluorine in drug design" or "benzoic acid derivatives applications," reflecting industry interest in this chemical space. The compound's CAS registry number (1343670-92-7) serves as a critical identifier for procurement and regulatory documentation.
The synthesis of 3,5-Difluoro-4-isobutoxybenzoic acid typically involves palladium-catalyzed coupling reactions or nucleophilic aromatic substitution (SNAr) protocols. Its carboxylic acid functionality allows for further derivatization, making it a versatile building block for small molecule therapeutics. Current literature highlights its potential in modulating protein-protein interactions, particularly in oncology and inflammation targets—a hot topic in "targeted cancer therapy" research.
From an analytical perspective, this compound demonstrates characteristic NMR shifts (19F NMR: δ -110 to -120 ppm) and HPLC retention times that facilitate quality control. The isobutoxy group contributes to improved membrane permeability, a frequently searched concept in "drug delivery optimization" studies. Regulatory databases confirm its non-hazardous status under standard handling conditions, aligning with green chemistry principles increasingly demanded in "sustainable pharmaceutical manufacturing."
Industrial applications of 3,5-Difluoro-4-isobutoxybenzoic acid extend to liquid crystal materials and organic electronic components, where its fluorine substitution pattern influences dielectric properties. Patent analysis reveals growing utilization in OLED materials—a trending search term in materials science. The compound's stability under physiological pH conditions also makes it attractive for prodrug development, addressing common queries about "improving drug half-life."
Quality specifications for CAS No. 1343670-92-7 typically require ≥98% purity (HPLC), with stringent control of process-related impurities. Storage recommendations emphasize protection from moisture at 2-8°C, reflecting best practices for carboxylic acid stability. These protocols respond to frequent purchaser inquiries about "chemical storage guidelines" and "compound shelf life."
Emerging research explores the compound's role in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), areas generating substantial academic interest. The difluoro motif enhances crystallinity in these materials—a property often searched in "porous material design." Such applications position 3,5-Difluoro-4-isobutoxybenzoic acid at the intersection of medicinal chemistry and advanced materials science.
For synthetic chemists, the compound's regioselective reactivity enables efficient parallel synthesis workflows. This aligns with pharmaceutical industry needs for "high-throughput screening libraries"—a consistently high-volume search phrase. Recent process chemistry publications describe scalable routes to 1343670-92-7 using continuous flow reactors, addressing the "green synthesis" trend in organic chemistry.
In summary, 3,5-Difluoro-4-isobutoxybenzoic acid represents a multifaceted compound with expanding applications across drug discovery and functional materials. Its combination of fluorine atoms and alkoxy groups creates synergistic effects that continue to inspire innovation in both academic and industrial settings, answering pressing questions about "structure-activity relationships" and "molecular design strategies" in contemporary chemistry.
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